

# Application Notes & Protocols: CT041 Infusion and Patient Monitoring

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## Compound of Interest

Compound Name: ATV041

Cat. No.: B12395635

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## Introduction

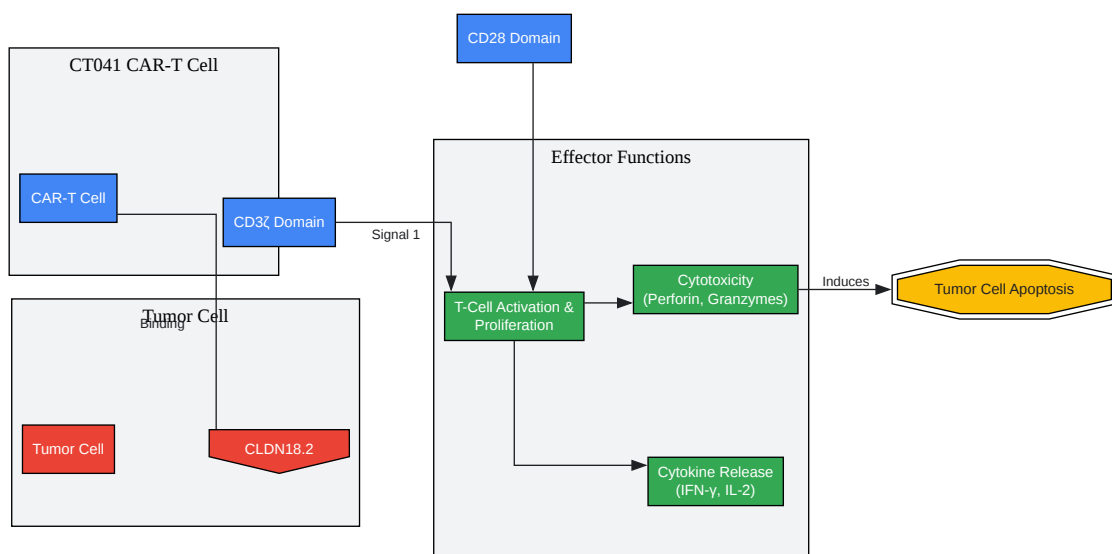
CT041, also known as satricabtagene autoleucel (satri-cel), is an investigational autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2] CLDN18.2 is a tight junction protein with highly specific expression in certain normal tissues, but which becomes significantly expressed in various malignancies, particularly digestive system cancers like gastric, gastroesophageal junction, and pancreatic cancer.[3][4] This selective expression makes it an attractive target for cancer therapies.[5] Clinical trials have demonstrated that CT041 has a manageable safety profile and shows encouraging anti-tumor efficacy in heavily pretreated patients with CLDN18.2-positive advanced gastrointestinal cancers.[1][6][7]

These application notes provide a comprehensive overview of the protocols for CT041 infusion and subsequent patient monitoring based on data from early-phase clinical trials.

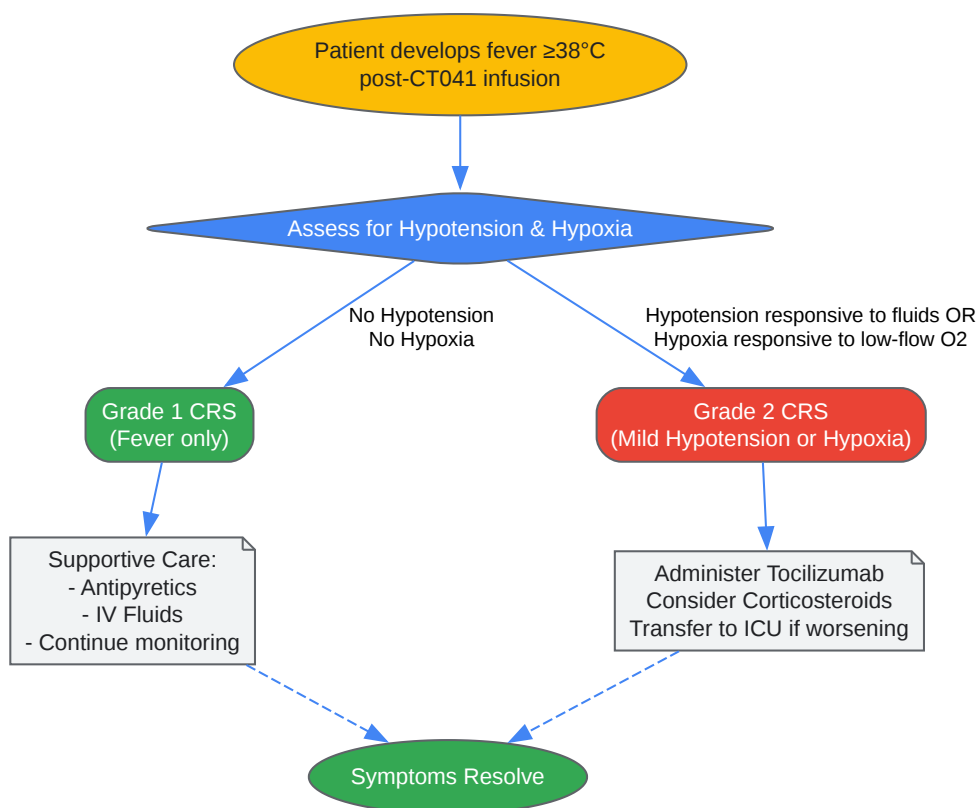
## Part 1: CT041 Mechanism of Action & Clinical Workflow

CT041 consists of a patient's own T-cells genetically engineered to express a CAR that recognizes CLDN18.2 on tumor cells.[5] The CAR structure includes a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for targeting, a CD28 co-stimulatory domain, and a CD3ζ signaling domain to ensure robust T-cell activation upon antigen binding.[5][8] When the CT041 CAR-T cell engages with a CLDN18.2-expressing tumor cell, the intracellular

signaling domains trigger T-cell activation, proliferation, and the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines, leading to the direct killing of cancer cells.[2]







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